Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

Peptide Engineering Fluorinated Amino Acids Bioconjugation

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (CAS 1513-60-6), also known as ethyl 3,3-bis(trifluoromethyl)acrylate, is a gem-bis(trifluoromethyl)-substituted α,β-unsaturated ester. This fluorinated building block is employed in organic synthesis as a reagent for introducing both trifluoromethyl and ester moieties into various molecular frameworks.

Molecular Formula C7H6F6O2
Molecular Weight 236.11 g/mol
CAS No. 1513-60-6
Cat. No. B031809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate
CAS1513-60-6
Synonyms4,4,4-Trifluoro-3-(trifluoromethyl)-crotonic Acid Ethyl Ester;  Ethyl 3,3-Bis(trifluoromethyl)acrylate;  Ethyl 4,4,4-Trifluoro-3-trifluoromethyl Crotonate;  Ethyl β,β-Bis(trifluoromethyl)acrylate
Molecular FormulaC7H6F6O2
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H6F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h3H,2H2,1H3
InChIKeyCULZFNOUPBWSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (CAS 1513-60-6): Product-Specific Evidence Guide for Scientific Procurement


Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (CAS 1513-60-6), also known as ethyl 3,3-bis(trifluoromethyl)acrylate, is a gem-bis(trifluoromethyl)-substituted α,β-unsaturated ester . This fluorinated building block is employed in organic synthesis as a reagent for introducing both trifluoromethyl and ester moieties into various molecular frameworks [1]. Its structure, featuring a highly electrophilic double bond adjacent to two electron-withdrawing trifluoromethyl groups, is central to its utility in constructing complex organofluorine compounds for pharmaceutical and agrochemical research [2].

Why Generic 'Trifluorocrotonate' Substitution Fails: The Criticality of the Ethyl Ester and Bis-Trifluoromethyl Motif


Generic substitution with related trifluorocrotonates is not chemically valid. This specific compound, ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, is uniquely a gem-bis(trifluoromethyl)acrylate . In contrast, common analogs like ethyl 4,4,4-trifluorocrotonate possess only a single CF₃ group [1]. This fundamental structural difference dictates profoundly altered reactivity and reaction outcomes. The presence of two strong electron-withdrawing groups significantly enhances the electrophilicity of the α,β-unsaturated system and creates a distinct steric and electronic environment for bond formation, which cannot be replicated by mono-trifluoromethylated alternatives. Using an analog would lead to different, likely unsuccessful, synthetic results [2].

Product-Specific Quantitative Evidence Guide for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate


Gem-Bis(Trifluoromethyl) Moiety Provides a Critical Electron-Deficient Platform for Peptide Engineering

The target compound serves as the essential precursor to L-hexafluorovaline (Hfv), an unnatural amino acid. This is a significant differentiation from common mono-trifluoromethylated building blocks, which cannot produce this fluorinated valine analog. The synthesis and incorporation of Hfv into the antimicrobial peptide gramicidin S resulted in the analog [hexafluorovalyl1,1′]gramicidin S [1].

Peptide Engineering Fluorinated Amino Acids Bioconjugation Gramicidin S Analogs

Enhanced Electrophilicity of the Bis-Trifluoromethyl Alkene Directs Divergent Reactivity in Superacid-Catalyzed Transformations

The position and number of trifluoromethyl groups on the crotonate scaffold directly influence the reaction pathway in superacidic media. Research has demonstrated that 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid (the acid form of the target ester) exhibits divergent reactivity compared to its 3-(trifluoromethyl)crotonic acid isomer [1]. The gem-bis(trifluoromethyl) moiety leads to the formation of a different distribution or type of products, including trifluoromethylated dihydrochalcones, aryl vinyl ketones, and indanones, via superelectrophilic activation [1].

Superelectrophilic Activation Friedel-Crafts Chemistry Fluorinated Heterocycles Triflic Acid

The Ethyl Ester Enhances Lipophilicity and Provides a Preferred Synthetic Handle Compared to the Free Acid

The calculated partition coefficient (LogP) for ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is 2.60 . This value represents a substantial increase in lipophilicity compared to the corresponding free acid, 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid, which, due to its carboxylic acid group, is more hydrophilic and ionizable at physiological pH. The ester form offers a more tractable handle for synthetic manipulations and imparts greater membrane permeability in biological contexts.

Lipophilicity Drug Design Physicochemical Properties Synthetic Intermediate

Critical Physical and Safety Properties for Laboratory-Scale Procurement and Handling

The compound is a liquid with a reported boiling point of 128 °C and a flash point of 43 °C . Its density is >1.1 g/mL . These values are critical for safe handling and storage. The relatively low flash point of 43 °C classifies it as a flammable liquid, requiring appropriate storage conditions away from ignition sources, a factor that distinguishes it from less volatile solid analogs.

Laboratory Safety Physicochemical Properties Chemical Inventory Flammable Liquids

Best Research and Industrial Application Scenarios for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate


Engineering Fluorinated Peptidomimetics and Unnatural Amino Acids

This building block is essential for research groups focused on peptidomimetics and the introduction of unnatural amino acids. Its unique gem-bis(trifluoromethyl) motif is the synthetic gateway to L-hexafluorovaline, a highly fluorinated valine analog. This enables the site-specific modification of bioactive peptides like gramicidin S to study the impact of extreme fluorination on peptide structure, stability, and activity [1].

Accessing a Distinct Fluorinated Heterocyclic and Carbocyclic Chemical Space via Superacidic Chemistry

For synthetic chemists exploring the reactivity of highly electrophilic alkenes, this compound (or its acid derivative) is a uniquely selective starting material. Unlike its isomer, it directs superacid-catalyzed Friedel-Crafts-type reactions to yield specific families of trifluoromethylated dihydrochalcones, aryl vinyl ketones, and indanones, which are valuable scaffolds in medicinal chemistry [2].

Studies Requiring High Lipophilicity and Synthetic Tractability

In drug discovery programs where optimizing a lead compound's lipophilicity is a key objective, this ethyl ester provides a significant advantage. With a calculated LogP of 2.60, it is substantially more lipophilic than its free acid counterpart . This property makes it a more suitable building block for enhancing membrane permeability or for use in reactions in non-polar organic solvents.

Laboratory-Scale Synthesis of β-Trifluoromethyl-α-Amino Acids

This compound is a documented intermediate in the synthesis of β-trifluoromethyl-α-amino acids . Research laboratories engaged in the synthesis of these specialized amino acids for incorporation into peptides or as chiral building blocks can utilize this ester as a key, commercially available starting material.

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